

Spectroscopic Analysis of Ethyl Bromoacetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **ethyl bromoacetate** (CAS No: 105-36-2), a critical reagent in organic synthesis and pharmaceutical development. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a foundational dataset for compound verification, reaction monitoring, and quality control.

Spectroscopic Data Summary

The following tables summarize the essential ¹H NMR, ¹³C NMR, and IR spectroscopic data for **ethyl bromoacetate**.

Table 1: 1H NMR Data for Ethyl Bromoacetate



| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---------------------------|--------------|-------------|--------------------------------|-------------------------------------|
| 4.24 | Quartet (q) | 2H | 7.1 | -O-CH ₂ -CH ₃ |
| 3.84 | Singlet (s) | 2H | N/A | Br-CH ₂ -C=O |
| 1.31 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 300

MHz.[1]

Table 2: 13C NMR Data for Ethyl Bromoacetate

| Chemical Shift (δ) ppm | Assignment | | | |
|---------------------------------|-------------------------|--|--|--|
| 167.0 | C=O | | | |
| 62.0 | -O-CH2-CH3 | | | |
| 26.0 | Br-CH ₂ -C=O | | | |
| 14.0 | -O-CH₂-CH₃ | | | |
| Solvent: CDCl₃. | | | | |

Table 3: Infrared (IR) Spectroscopy Data for Ethyl Bromoacetate



| Wavenumber (cm ⁻¹) | Intensity | Bond Vibration | Functional Group |
|-----------------------------------|-----------|----------------|------------------|
| 2985 | Strong | C-H Stretch | Alkane |
| 1745 | Strong | C=O Stretch | Ester |
| 1280 | Strong | C-O Stretch | Ester |
| 1150 | Strong | C-O Stretch | Ester |
| 675 | Strong | C-Br Stretch | Alkyl Halide |

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **ethyl bromoacetate** using the spectroscopic methods detailed in this guide.

NMR Spectroscopy IR Spectroscopy ¹H NMR ¹³C NMR Infrared (IR) provides provides identifies Derived Information **Proton Environments** Functional Groups Chemical Shift (δ) **Carbon Environments** C=O (Ester) Multiplicity (Splitting) **Number of Unique Carbons** C-O (Ester) Integration (Proton Count) Chemical Shift (δ) C-Br (Alkyl Halide) Coupling (J) confirms connectivity confirms carbon backbone confirms functional groups Final Structure Ethyl Bromoacetate BrCH2COOCH2CH3

Figure 1: Structural Elucidation Workflow for Ethyl Bromoacetate



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Caption: Figure 1: Structural Elucidation Workflow for Ethyl Bromoacetate.

Experimental Protocols

The data presented in this guide are typically obtained using standard high-resolution NMR and FT-IR spectrometers. The following are generalized protocols for sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **ethyl bromoacetate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[2] For quantitative analysis or precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[2]
- Instrument Setup: Place the NMR tube into the spectrometer's probe.
- Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal
 of the solvent to maintain field stability. The magnetic field homogeneity is then optimized
 through a process called "shimming" to achieve high spectral resolution.
- Acquisition of ¹H NMR Spectrum:
 - A standard one-pulse experiment is typically used.
 - Key parameters include setting the appropriate spectral width, acquisition time (e.g., 2 seconds), and a relaxation delay (e.g., 1-5 seconds) to ensure accurate integration.
 - Data is collected over a number of scans (e.g., 8-16) to improve the signal-to-noise ratio.
- Acquisition of ¹³C NMR Spectrum:
 - A proton-decoupled experiment (e.g., zggpd) is used to simplify the spectrum to single lines for each unique carbon.
 - Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a potentially longer relaxation delay are required compared to ¹H NMR.



 Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier Transform (FT) to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the solvent or internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): As ethyl bromoacetate is a liquid at room temperature, the simplest method is to prepare a "neat" sample.[3]
 - Place one drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top, spreading the liquid into a thin, uniform film.
- Background Spectrum: Before analyzing the sample, a background spectrum of the ambient air is collected. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor from the final sample spectrum.[3]
- Sample Analysis:
 - Place the salt plates with the sample film into the spectrometer's sample holder.
 - Acquire the spectrum. The instrument passes infrared radiation through the sample and a detector measures the amount of light transmitted at each wavelength.
 - Typically, multiple scans (e.g., 16-32) are averaged to enhance the signal-to-noise ratio.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum and converts the raw data into a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

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